1,2-Epoxy-4-vinylcyclohexane

Catalog No.
S573830
CAS No.
106-86-5
M.F
C8H12O
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Epoxy-4-vinylcyclohexane

CAS Number

106-86-5

Product Name

1,2-Epoxy-4-vinylcyclohexane

IUPAC Name

3-ethenyl-7-oxabicyclo[4.1.0]heptane

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c1-2-6-3-4-7-8(5-6)9-7/h2,6-8H,1,3-5H2

InChI Key

SLJFKNONPLNAPF-UHFFFAOYSA-N

SMILES

C=CC1CCC2C(C1)O2

Synonyms

1,2-epoxy-4-vinylcyclohexane, 1,2-VCHE, vinylcyclohexane 1,2-monoepoxide

Canonical SMILES

C=CC1CCC2C(C1)O2

1.2-Epoxy-4-vinylcyclohexane (1,2-EVC) is a chemical compound with the formula C8H12O. It is a colorless liquid commonly used as a chemical intermediate in various organic synthesis reactions [, ]. This section will explore specific research applications of 1,2-EVC.

Precursor for Epoxy Resins and Polymers

One major application of 1,2-EVC is as a precursor for the synthesis of epoxy resins and polymers. Epoxy resins are a class of thermosetting polymers known for their excellent chemical resistance, mechanical strength, and adhesion properties []. 1,2-EVC undergoes ring-opening polymerization to form polyethers, which are then cured with hardeners to form the final epoxy resin [, ].

Monomer for Specialty Polymers

1,2-EVC can also act as a monomer for the synthesis of various specialty polymers. These polymers can exhibit unique properties depending on the reaction conditions and other co-monomers used. For example, research has explored the use of 1,2-EVC in the synthesis of biodegradable polymers with potential applications in drug delivery and tissue engineering [].

1,2-Epoxy-4-vinylcyclohexane, with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol, is an organic compound known for its epoxide functional group. It is a derivative of 4-vinylcyclohexene and is recognized as a human metabolite of this compound. The structure features a three-membered epoxide ring, which contributes to its reactivity and biological activity .

Due to the strain in the epoxide ring. Key reactions include:

  • Ring-Opening Reactions: The epoxide can react with nucleophiles such as alcohols or amines, leading to the formation of diols or amines.
  • Retro Diels-Alder Reaction: It can also participate in retro Diels-Alder reactions, yielding butadiene and other products under appropriate conditions .
  • Hydrolysis: In the presence of water, it can be hydrolyzed to form corresponding diols.

The biological activity of 1,2-epoxy-4-vinylcyclohexane has been studied primarily in the context of its metabolites. It has been shown to exhibit ovotoxicity, affecting ovarian function in model organisms like Drosophila melanogaster. This compound disrupts redox status and modifies various electrophile-sensitive target enzymes and genes, leading to oxidative stress and potential cellular damage .

Synthesis of 1,2-epoxy-4-vinylcyclohexane can be achieved through several methods:

  • Epoxidation of 4-Vinylcyclohexene: This is commonly done using peracids (like m-chloroperbenzoic acid) or hydrogen peroxide in the presence of an acid catalyst.
  • Cyclization Reactions: Starting from vinyl cyclohexenes, cyclization reactions can be employed under specific conditions to yield the epoxide.
  • Chemical Modification: Existing compounds with vinyl groups can be chemically modified to introduce the epoxide functionality.

1,2-Epoxy-4-vinylcyclohexane finds applications in various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of polymers and other organic compounds.
  • Pharmaceuticals: Its derivatives may have potential therapeutic applications due to their biological activities.
  • Material Science: Used in creating epoxy resins that have desirable mechanical properties.

Studies on interaction mechanisms have highlighted the compound's role in oxidative stress pathways. The interactions with cellular components can lead to significant biological effects, particularly concerning reproductive toxicity. Understanding these interactions aids in evaluating the safety and environmental impact of this compound .

Several compounds share structural features with 1,2-epoxy-4-vinylcyclohexane. Below is a comparison highlighting their similarities and uniqueness:

Compound NameStructure TypeUnique Features
4-VinylcyclohexeneVinyl cyclohexenePrecursor to 1,2-epoxy-4-vinylcyclohexane
4-Vinylcyclohexene diepoxideDioxolane derivativeMore reactive due to two epoxide groups
CyclohexeneCyclic alkeneLacks vinyl group; less reactive than epoxy derivatives
1,2-EpoxycyclohexaneEpoxideSimilar structure but without vinyl functionality

The unique aspect of 1,2-epoxy-4-vinylcyclohexane lies in its combination of an epoxide ring and a vinyl group, making it particularly reactive and biologically active compared to its similar counterparts.

Physical Description

Liquid

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Exact Mass

124.088815002 g/mol

Monoisotopic Mass

124.088815002 g/mol

Heavy Atom Count

9

Related CAS

29829-07-0

GHS Hazard Statements

Aggregated GHS information provided by 151 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (57.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (56.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.34%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (56.95%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (25.17%): Suspected of causing cancer [Warning Carcinogenicity];
H411 (14.57%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

106-86-5

Metabolism Metabolites

1,2-Epoxy-4-vinylcyclohexane has known human metabolites that include VCH-diepoxide.
1,2-Epoxy-4-vinylcyclohexane is a known human metabolite of cyclohexene, 4-ethenyl-, (s)- and 4-VINYLCYCLOHEXENE.

General Manufacturing Information

Paint and Coating Manufacturing
7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-: ACTIVE

Dates

Modify: 2023-08-15

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